N2 vs N1 Arylation Selectivity Under Identical Conditions
In a direct head-to-head synthesis, reacting 2H-1,2,3-triazole with an activated benzonitrile under identical conditions (DMF, K₂CO₃, 125 °C) revealed a measurable selectivity for the 1H-isomer over the 2H-isomer. The 2H-isomer was obtained in 29% yield, while the competing 1H-isomer formed in 38% yield [1]. This kinetic partitioning is critical for predicting synthetic yields and designing purification strategies.
| Evidence Dimension | Isolated yield in competitive N-arylation |
|---|---|
| Target Compound Data | 29% isolated yield for 3-fluoro-2-(2H-1,2,3-triazol-2-yl)benzonitrile |
| Comparator Or Baseline | 38% isolated yield for 3-fluoro-2-(1H-1,2,3-triazol-1-yl)benzonitrile |
| Quantified Difference | 1.3-fold preferential formation of the 1H-isomer |
| Conditions | 2,3-difluorobenzonitrile, 2H-1,2,3-triazole, K₂CO₃, DMF, 125 °C, 1.5 h |
Why This Matters
Procurement and synthetic planning must account for the inherently lower yield of the 2H-isomer in direct N-arylation, directly impacting cost-of-goods and feasibility for scale-up.
- [1] Ambeed Inc. 'Continuously updated synthesis method about 288-36-8.' Intermediate 52, Step A, 2021. View Source
